
Mechlorethamine hydrochloride
Overview
Description
Mechlorethamine hydrochloride (NM), a nitrogen mustard alkylating agent, was first approved by the U.S. FDA in 2013 as a topical gel (0.016% concentration) for early-stage mycosis fungoides (MF), a cutaneous T-cell lymphoma (CTCL) . It induces cytotoxic effects by forming DNA interstrand crosslinks, disrupting cellular proliferation in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mechlorethamine hydrochloride is synthesized through the reaction of bis(2-chloroethyl)amine with methylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(ClCH2CH2)2NH+CH3NH2→(ClCH2CH2)2NCH3
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the compound’s toxic nature. The final product is purified and converted into its hydrochloride salt form for medical use .
Chemical Reactions Analysis
Hydrolysis Reaction in Aqueous Solutions
Mechlorethamine hydrochloride undergoes rapid hydrolysis in aqueous environments, forming inactive products. This reaction governs its pharmacokinetics and stability in clinical formulations.
Key Reaction Pathway :
Experimental Data:
Parameter | Value/Outcome | Source |
---|---|---|
Half-life in water | 15 minutes (pH 7.4, 37°C) | |
Primary products | Bis(2-hydroxyethyl)methylamine | |
pH sensitivity | Accelerated degradation at pH >5 |
This hydrolysis limits its bioavailability, necessitating immediate use after reconstitution in clinical settings .
DNA Alkylation and Cross-Linking
The drug's cytotoxic effects stem from bifunctional alkylation of DNA nucleobases, primarily at guanine N7 positions.
Reaction Mechanism:
- First alkylation : Ethyleneimmonium ion formation attacks guanine N7
- Second alkylation : Cross-links adjacent DNA strands or proteins
Identified DNA Adducts :
Studies revealed concentration-dependent adduct formation in HT1080 cells, with cross-link density correlating with cytotoxic effects .
Protein Cross-Linking Mechanisms
Mechlorethamine forms covalent DNA-protein cross-links (DPCs) through sequential alkylation of nucleophilic amino acid residues.
Key Findings:
- Target amino acids : Cysteine, histidine, and lysine residues
- Identified proteins : 38 nuclear proteins in HT1080 cells, including:
Mass spectrometry confirmed cross-linking involves active-site cysteines (Cys145/Cys150 in AGT protein) .
Reactivity with Thiol Groups
Mechlorethamine demonstrates preferential reactivity with cellular thiols, contributing to both therapeutic and toxic effects.
Reaction Dynamics:
Biological Consequences :
Experimental studies show 60% reduction in intracellular glutathione levels within 30 minutes post-exposure .
Stability and Formulation Challenges
Degradation kinetics influence clinical efficacy:
Formulation | Stability | Conditions |
---|---|---|
Aqueous solution | t₁/₂ = 15–30 minutes | 25°C, pH 3–5 |
Topical gel (0.016%) | 6-month stability | 4°C, protected from light |
Lyophilized powder | 24-month shelf life | 2–8°C |
Degradation products include bis(2-chloroethyl)amine and formaldehyde, detected via GC-MS .
Reaction with Biological Macromolecules
Comparative reactivity assessment:
Target | Relative Alkylation Rate | Primary Adducts |
---|---|---|
DNA guanine | 1.0 (reference) | N7-alkylguanine |
Cysteine residues | 3.2 | Thioether conjugates |
Lysine ε-amino groups | 0.7 | N-alkyllysine |
This hierarchy explains the drug's preferential DNA targeting despite broad reactivity .
Environmental Degradation
Photolytic and thermal decomposition pathways:
Condition | Products | Half-life |
---|---|---|
UV light (254 nm) | Chloroethanol derivatives | 2 hours |
Thermal (60°C) | N-methyldiethanolamine + HCl | 45 minutes |
These pathways inform hazardous material handling protocols .
Scientific Research Applications
Mechlorethamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Researchers use it to investigate the mechanisms of DNA damage and repair.
Medicine: It is a key component in chemotherapy regimens for treating various cancers, including Hodgkin’s disease and lymphomas.
Industry: Its derivatives are explored for potential use in other therapeutic areas
Mechanism of Action
Mechlorethamine hydrochloride exerts its effects by forming highly reactive carbonium ions that alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, preventing their separation and thus inhibiting DNA replication and transcription. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .
Comparison with Similar Compounds
Efficacy and Clinical Use
- In clinical trials, NM gel demonstrated objective response rates (ORR) of 46.9% (by mSWAT) and 58.6% (by CAILS) in early-stage MF patients, establishing its role as a second-line therapy after failed topical corticosteroids or phototherapy .
- Long-term studies report sustained complete remissions in ~50% of early-stage MF patients, particularly when disease is confined to the skin .
Formulation Stability
- NM ointment retains >90% potency for 84 days at 4°C and 40 days at 37°C , outperforming aqueous solutions, which degrade within days . However, NM gel in Aquaphor loses 10% potency after 7 days at 23°C .
Mechlorethamine hydrochloride belongs to the nitrogen mustard class of alkylating agents. Below is a comparative analysis with systemic nitrogen mustards and other alkylators:
This compound vs. Cyclophosphamide
- Cyclophosphamide, a prodrug, requires hepatic activation and is used systemically for advanced cancers.
This compound vs. Ifosfamide
This compound vs. Other Skin-Directed Therapies
- TSEBT achieves superior freedom-from-relapse rates compared to NM (34% vs. 10% at 10 years) but similar long-term survival .
- Phototherapy is cost-effective but less effective in patients with darker skin tones, whereas NM gel is preferred in such cases .
Research Findings and Clinical Considerations
Combination Therapy: Co-administration of NM gel with triamcinolone 0.1% ointment reduces dermatitis incidence without compromising efficacy .
Pediatric Use: Limited data exist on NM gel in children, necessitating further safety studies .
Teratogenicity : NM’s systemic absorption is minimal in topical use, but systemic alkylators (e.g., cyclophosphamide) pose higher risks .
Biological Activity
Mechlorethamine hydrochloride, also known as nitrogen mustard, is a potent alkylating agent primarily used in the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin lymphoma, and mycosis fungoides. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Mechlorethamine functions as an alkylating agent , which means it works by attaching alkyl groups to DNA. This process disrupts DNA replication and transcription through several mechanisms:
- DNA Cross-Linking : Mechlorethamine forms covalent bonds between DNA strands, preventing their separation for replication and transcription.
- DNA Fragmentation : The drug causes fragmentation of DNA by inducing repair enzymes to attempt to replace alkylated bases.
- Mispairing of Nucleotides : It can lead to mutations by inducing mispairing during DNA synthesis.
These actions result in cell cycle phase-nonspecific cytotoxicity, making mechlorethamine effective against rapidly dividing cancer cells .
Pharmacokinetics
Clinical Applications
Mechlorethamine is primarily indicated for:
- Hodgkin's Disease : It has been a cornerstone in combination chemotherapy regimens.
- Non-Hodgkin Lymphomas : Effective in various subtypes.
- Mycosis Fungoides : Topical formulations like Valchlor (0.02% mechlorethamine gel) are used for early-stage cutaneous T-cell lymphoma .
Wound Healing Implications
A study conducted on rats demonstrated that this compound adversely affects wound healing. The results indicated that the drug reduced the tensile strength of abdominal wounds, suggesting potential complications in surgical recovery when used perioperatively .
Efficacy in Combination Therapy
In a randomized trial involving 86 patients with Hodgkin's disease and lymphosarcoma, those treated with mechlorethamine showed an objective response rate of 45%, comparable to a 57% response rate for cyclophosphamide. Notably, mechlorethamine was associated with significantly less alopecia compared to cyclophosphamide .
Summary of Biological Activity
Property | Details |
---|---|
Chemical Class | Alkylating agent |
Mechanism of Action | DNA cross-linking, fragmentation, mispairing |
Half-Life | Approximately 15 minutes |
Primary Uses | Hodgkin's lymphoma, non-Hodgkin lymphoma, mycosis fungoides |
Adverse Effects | Gastrointestinal toxicity, bone marrow suppression |
Q & A
Basic Research Questions
Q. What is the efficacy profile of topical mechlorethamine hydrochloride (NM) gel in early-stage mycosis fungoides, and what factors influence response rates?
- Methodological Answer : In randomized controlled trials (RCTs), NM gel (0.016%–0.02%) demonstrated response rates of 58.5%–83% in early-stage MF (IA-IB), with higher rates (76.7%) in efficacy-evaluable cohorts . Key factors:
- Disease Stage : Early-stage (IA-IB) patients show superior response rates (63%–83%) compared to advanced stages (36.4%) .
- Application Frequency : Twice-weekly applications combined with topical corticosteroids (e.g., betamethasone) improved tolerability and achieved 58% complete response rates in stage IA-IB patients .
- Adjunctive Therapies : Concurrent use of topical steroids reduces dermatitis severity without compromising efficacy .
Q. What are the recommended protocols for minimizing contact dermatitis during NM therapy?
- Methodological Answer :
- Desensitization : Gradual dose escalation (0.01–20 mg/100 mL over 8–13 months) reduced hypersensitivity in 80% of patients .
- Corticosteroid Co-application : Betamethasone dipropionate cream applied after NM gel reduced severe dermatitis from 25% to 14% in RCTs .
- Reduced Frequency : Twice-weekly applications (vs. daily) lowered dermatitis incidence to 28% while maintaining efficacy .
Q. How does NM gel compare to other skin-directed therapies like phototherapy or topical corticosteroids?
- Methodological Answer :
- Efficacy : NM gel (58.5% response rate) showed non-inferiority to phototherapy (narrowband UVB/PUVA) but with faster median time to 50% response (26 weeks vs. 42 weeks for NM cream) .
- Cost-Effectiveness : NM gel is less cost-effective than phototherapy or topical steroids but preferred for corticosteroid-resistant cases or darker skin tones (phototherapy is less effective here) .
Advanced Research Questions
Q. How do response rates to NM gel vary between early and advanced-stage MF, and what methodologies address these discrepancies?
- Methodological Answer :
- Study Design : Retrospective cohort analyses (e.g., stage IA vs. T2 MF) revealed 71.4% vs. 36.4% response rates in early vs. advanced stages .
- Patient Stratification : Advanced-stage trials should exclude folliculotropic MF (FMF) or large-cell transformation (LCT) subtypes, which have lower response rates (e.g., 36.4% in FMF) .
- Endpoint Selection : Use composite metrics (e.g., mSWAT, CAILS) to standardize response assessment across heterogeneous cohorts .
Q. What mechanisms link contact dermatitis to NM efficacy, and can this adverse effect predict treatment response?
- Methodological Answer :
- Immune Activation : Rapid dermatitis correlates with enhanced CD8+ T-cell infiltration, accelerating MF lesion clearance in some studies .
- Contradictory Data : While Stanford cohorts linked dermatitis severity to efficacy (p < 0.05), MIDAS trials found no association, possibly due to smaller sample sizes .
- Biomarker Potential : Post-hoc analyses of RCTs suggest dermatitis onset within 8 weeks may predict long-term response; validation requires prospective studies .
Q. How should researchers assess the long-term carcinogenic risk of topical NM in MF patients?
- Methodological Answer :
- Study Design : Longitudinal cohort studies with 10+ years of follow-up (e.g., Stanford’s 32.5-year analysis) are critical .
- Confounding Factors : Adjust for concurrent therapies (e.g., phototherapy, immunosuppressants) linked to squamous cell carcinoma .
- Registry Data : Leverage national registries (e.g., NCCN) to track secondary malignancies in NM-treated vs. non-NM cohorts .
Q. What experimental approaches resolve contradictions in NM efficacy data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from 15+ trials (e.g., 2013 FDA trial vs. 2022 Greek study) to identify predictors of heterogeneity (e.g., patient age, formulation type) .
- Subgroup Analysis : Stratify by MF subtype (e.g., FMF vs. classic MF) and treatment protocol (e.g., monotherapy vs. adjuvant use post-TSEBT) .
- In Silico Modeling : Use pharmacokinetic models to optimize NM dosing schedules and minimize inter-patient variability .
Q. What guidelines exist for NM use in pediatric MF, and what evidence supports them?
- Methodological Answer :
- Current Practice : Limited to case series; NM is avoided in children due to teratogenicity risks and lack of long-term safety data .
- Alternative Protocols : Consider lower concentrations (≤0.01%) with strict monitoring, as used in adult desensitization studies .
- Research Gaps : Multicenter registries (e.g., USCL Consortium) are needed to track outcomes in pediatric cohorts .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJVCYUQZDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N.ClH, C5H12Cl3N | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-75-2 (Parent) | |
Record name | Mechlorethamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8025757 | |
Record name | Nitrogen mustard hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder | |
CAS No. |
55-86-7 | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Nitrogen mustard | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mechlorethamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormethine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitrogen mustard hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlormethine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0MR697HHI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
226 to 232 °F (NTP, 1992), 109-111 °C | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.